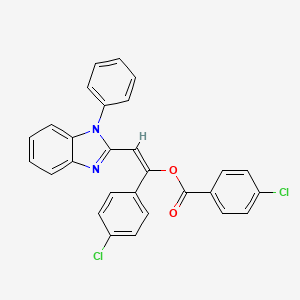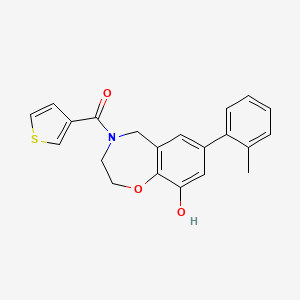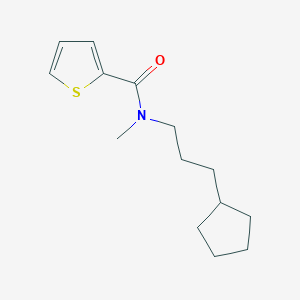![molecular formula C18H25N3O3 B5266162 4-{[1-(2-ethylbenzoyl)-2-piperazinyl]carbonyl}morpholine](/img/structure/B5266162.png)
4-{[1-(2-ethylbenzoyl)-2-piperazinyl]carbonyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[1-(2-ethylbenzoyl)-2-piperazinyl]carbonyl}morpholine, also known as E-4018, is a novel compound that has gained significant attention in recent years. It is a potent and selective antagonist of the serotonin 5-HT6 receptor, which is involved in the regulation of several physiological and pathological processes.
作用機序
4-{[1-(2-ethylbenzoyl)-2-piperazinyl]carbonyl}morpholine acts as a selective antagonist of the serotonin 5-HT6 receptor, which is primarily expressed in the brain and is involved in the regulation of several physiological and pathological processes, including cognition, mood, and appetite. By blocking the activity of this receptor, this compound modulates the release of several neurotransmitters, including dopamine, acetylcholine, and glutamate, which are involved in the regulation of cognitive function, memory, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated by its interaction with the serotonin 5-HT6 receptor. By blocking the activity of this receptor, this compound modulates the release of several neurotransmitters, which are involved in the regulation of cognitive function, memory, and mood. This compound has also been shown to reduce food intake and improve glucose tolerance, suggesting a potential role in the regulation of appetite and metabolism.
実験室実験の利点と制限
4-{[1-(2-ethylbenzoyl)-2-piperazinyl]carbonyl}morpholine has several advantages for lab experiments, including its high potency and selectivity for the serotonin 5-HT6 receptor, which allows for precise modulation of this receptor's activity. However, this compound also has some limitations, including its relatively low solubility in water and its potential for off-target effects at high concentrations.
将来の方向性
Several future directions for research on 4-{[1-(2-ethylbenzoyl)-2-piperazinyl]carbonyl}morpholine are possible, including further investigation of its potential therapeutic applications in neurological and psychiatric disorders, as well as its potential role in the regulation of appetite and metabolism. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on neurotransmitter release and receptor signaling. Finally, the development of more potent and selective analogs of this compound may lead to the discovery of novel therapeutic agents for the treatment of neurological and psychiatric disorders.
合成法
The synthesis of 4-{[1-(2-ethylbenzoyl)-2-piperazinyl]carbonyl}morpholine involves several steps, including the preparation of 2-ethylbenzoyl chloride, 1-(2-aminoethyl)piperazine, and 4-morpholinecarboxylic acid. These compounds are then reacted in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield this compound. The overall yield of the synthesis is around 50%, and the purity of the final product can be improved by recrystallization.
科学的研究の応用
4-{[1-(2-ethylbenzoyl)-2-piperazinyl]carbonyl}morpholine has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to reduce the symptoms of schizophrenia in clinical trials. This compound has also been investigated as a potential treatment for obesity and diabetes, as it has been shown to reduce food intake and improve glucose tolerance in animal models.
特性
IUPAC Name |
[1-(2-ethylbenzoyl)piperazin-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-2-14-5-3-4-6-15(14)17(22)21-8-7-19-13-16(21)18(23)20-9-11-24-12-10-20/h3-6,16,19H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHMOPFCQHIFGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)N2CCNCC2C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5266083.png)

![2,2-dimethylpropyl 7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B5266092.png)
![N~4~-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5266095.png)
![1-[4-(5-{[(2-pyridinylmethyl)amino]methyl}-2-furyl)phenyl]ethanol hydrochloride](/img/structure/B5266101.png)
![N,N-diethyl-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5266108.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B5266109.png)

![2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)-4-[2-(propylamino)pyrimidin-5-yl]nicotinonitrile](/img/structure/B5266128.png)
![3-[(2,2-dimethylmorpholin-4-yl)methyl]-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5266134.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5266161.png)

![5-{[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5266164.png)
